2-(4-Hydroxy-benzylidene)-benzo[b]thiophen-3-one
Description
Structure
3D Structure
Properties
IUPAC Name |
(2E)-2-[(4-hydroxyphenyl)methylidene]-1-benzothiophen-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O2S/c16-11-7-5-10(6-8-11)9-14-15(17)12-3-1-2-4-13(12)18-14/h1-9,16H/b14-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHYUBYSOQLBDOH-NTEUORMPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=CC3=CC=C(C=C3)O)S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=O)/C(=C\C3=CC=C(C=C3)O)/S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Classical Protocol
A typical procedure involves refluxing equimolar quantities of benzo[b]thiophen-3-one and 4-hydroxybenzaldehyde in ethanol or toluene, using piperidine or ammonium acetate as a base catalyst. The reaction is often accelerated under Dean-Stark conditions to remove water, yielding the target compound in 60–75% after recrystallization.
Mechanistic Insight :
Microwave-Assisted Optimization
Microwave irradiation significantly reduces reaction time. For example, a mixture of benzo[b]thiophen-3-one (1.0 eq), 4-hydroxybenzaldehyde (1.2 eq), and piperidine (0.1 eq) in ethanol under microwave irradiation (300 W, 80°C) achieves 85% yield within 15 minutes. This method minimizes side products like dimerization or over-oxidation.
Cyclization of α-(Arylthio)acetophenone Derivatives
Cyclization strategies are critical for constructing the benzo[b]thiophen-3-one core.
Acid-Catalyzed Intramolecular Cyclization
A precursor such as α-(3-(4-hydroxyphenylthio)phenyl)acetophenone undergoes cyclization in polyphosphoric acid (PPA) at 85–90°C. The reaction produces a mixture of regioisomers (6- and 4-methoxy derivatives), which are separated via column chromatography (hexane/ethyl acetate, 3:1).
Key Data :
| Starting Material | Catalyst | Temperature (°C) | Yield (%) | Isomer Ratio (6:4) |
|---|---|---|---|---|
| α-(3-(4-Hydroxyphenylthio)phenyl)acetophenone | PPA | 85–90 | 68 | 3:1 |
Thionation-Cyclization Sequential Approach
2-Mercaptobenzoic acid reacts with 4-hydroxybenzyl bromide in DMF under basic conditions (K₂CO₃) to form 2-((4-hydroxybenzyl)thio)benzoic acid. Subsequent cyclization in acetic acid at reflux yields the target compound in 72% purity.
One-Pot Multicomponent Synthesis
A streamlined one-pot method combines 2-mercaptobenzoic acid, 4-hydroxybenzaldehyde, and a bromomethyl ketone in DMF with triethylamine. The reaction proceeds via:
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S-Alkylation : Formation of a thioether intermediate.
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Intramolecular Cyclization : Acid-mediated closure to the benzothiophenone.
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Knoevenagel Condensation : Direct conjugation with 4-hydroxybenzaldehyde.
Optimized Conditions :
Phosphine-Promoted Redox Condensation
A novel approach utilizes triphenylphosphine to mediate a redox-Knoevenagel reaction. Benzo[b]thiophen-3-one reacts with 4-hydroxybenzaldehyde in toluene under inert conditions, where the phosphine facilitates both condensation and dehydration. The phosphine oxide byproduct is removed via filtration, yielding 70–82% of the product.
Advantages :
-
Avoids strong acids/bases.
-
Suitable for electron-deficient aldehydes.
Comparative Analysis of Methods
| Method | Yield (%) | Time | Key Advantage | Limitation |
|---|---|---|---|---|
| Classical Knoevenagel | 60–75 | 6–12 h | Simplicity | Low regioselectivity |
| Microwave Knoevenagel | 85 | 15 min | Rapid | Specialized equipment required |
| Acid-Catalyzed Cyclization | 68 | 3–5 h | High purity | Isomer separation needed |
| One-Pot Synthesis | 78 | 6 h | Streamlined | Sensitivity to moisture |
| Phosphine-Promoted | 70–82 | 4 h | Mild conditions | Cost of phosphine reagents |
Structural Characterization and Purity
Chemical Reactions Analysis
Condensation Reactions
The compound’s core structure forms via Knoevenagel condensation between 4-hydroxybenzaldehyde and benzo[b]thiophen-3-one under basic conditions. This reaction exploits the enolizable ketone of benzo[b]thiophen-3-one and the aldehyde’s electrophilicity.
Key conditions :
| Parameter | Value | Source |
|---|---|---|
| Solvent | Ethanol or DMF | |
| Catalyst | Piperidine or K₂CO₃ | |
| Temperature | 60–90°C |
This reaction is reversible under acidic conditions, enabling dynamic covalent chemistry applications.
Electrophilic Aromatic Substitution (EAS)
The phenolic hydroxyl group directs electrophiles to the para position of the benzylidene ring. Examples include:
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Nitration : Reacts with HNO₃/H₂SO₄ to introduce nitro groups at the para position relative to -OH .
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Sulfonation : Forms sulfonic acid derivatives under fuming H₂SO₄ .
Mechanistic pathway :
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Protonation of the hydroxyl group → activation of the aromatic ring.
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Attack by electrophile (e.g., NO₂⁺) at the para position.
Nucleophilic Additions
The α,β-unsaturated ketone undergoes Michael additions with nucleophiles (e.g., thiols, amines):
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Thiol addition : Reacts with cysteine residues in proteins, forming covalent adducts. This property underpins its role as a DHHC palmitoyltransferase inhibitor .
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Amine addition : Forms Schiff base-like adducts with primary amines, as seen in hydrazone derivatives .
Example reaction with 2-bromopalmitate :
Coordination Chemistry
The phenolic -OH and carbonyl oxygen act as bidentate ligands for transition metals:
| Metal Ion | Application | Source |
|---|---|---|
| Cu(II) | Catalyzes oxidative coupling | |
| Fe(III) | Stabilizes radical intermediates |
Stoichiometry : Typically forms 1:1 or 1:2 (metal:ligand) complexes, confirmed by UV-Vis and ESR spectroscopy .
Redox Reactions
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Oxidation : The phenolic -OH is oxidized to a quinone derivative under alkaline conditions with KMnO₄ or H₂O₂ .
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Reduction : The α,β-unsaturated ketone is reduced to a saturated alcohol using NaBH₄ or catalytic hydrogenation .
Reduction example :
Photochemical Reactions
UV irradiation induces E/Z isomerization of the benzylidene double bond, altering biological activity. This property is exploited in photodynamic therapy research.
Derivatization for Biological Screening
The compound serves as a scaffold for synthesizing analogs with enhanced bioactivity:
| Derivative Type | Reaction Partner | Biological Target | Source |
|---|---|---|---|
| Sulfonyl hydrazides | Aromatic sulfonyl chlorides | DHHC palmitoyltransferases | |
| Acylated derivatives | Acetic anhydride | Anticancer targets |
Example modification :
Inhibition Mechanism in Enzymatic Systems
The compound inhibits DHHC palmitoyltransferases by:
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Covalently modifying the active-site cysteine via Michael addition .
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Competing with palmitoyl-CoA for binding, as shown in FRET-based assays (IC₅₀ = 4.7 μM) .
Kinetic data :
| Parameter | Value | Source |
|---|---|---|
| IC₅₀ (ZDHHC2) | 4.7 μM | |
| Selectivity ratio (vs ZDHHC3) | 10:1 |
Stability and Degradation
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Hydrolysis : Degrades in aqueous acidic/basic conditions via retro-Knoevenagel reaction.
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Thermal stability : Decomposes above 200°C, forming benzo[b]thiophene and 4-hydroxybenzaldehyde fragments.
Scientific Research Applications
Anticancer Properties
Mechanisms of Action
Research indicates that 2-(4-Hydroxy-benzylidene)-benzo[b]thiophen-3-one exhibits potent anticancer properties through various mechanisms, including the inhibition of tubulin polymerization and the modulation of signaling pathways associated with cell proliferation. For instance, studies have shown that this compound can induce apoptosis in cancer cells by disrupting microtubule dynamics, which is critical for cell division and survival .
Case Studies
- A study published in the European Journal of Medicinal Chemistry demonstrated that derivatives of benzo[b]thiophene compounds, including this compound, were effective against multiple cancer cell lines, including K562 leukemia cells. The compound's ability to inhibit tubulin polymerization was highlighted as a key factor in its cytotoxic effects .
- Another investigation focused on the compound's efficacy against breast cancer cells, revealing that it significantly reduced cell viability and induced apoptotic markers when tested in vitro .
Antimicrobial Activities
Broad-spectrum Efficacy
The compound has also been evaluated for its antimicrobial properties. Research indicates that this compound demonstrates activity against various bacterial strains, making it a candidate for developing new antimicrobial agents.
Research Findings
- In a study assessing the antimicrobial potential of thiophene derivatives, it was found that this compound exhibited significant inhibitory effects against both Gram-positive and Gram-negative bacteria. This broad-spectrum activity suggests its potential application in treating infections caused by resistant bacterial strains .
Therapeutic Applications
Potential in Treating Non-Cancerous Disorders
Beyond cancer treatment, this compound has been investigated for its potential therapeutic applications in non-cancerous conditions. Preliminary studies suggest that it may be beneficial in managing inflammatory diseases and other cellular proliferative disorders.
Clinical Implications
- The compound's anti-inflammatory properties have been explored in models of chronic inflammation. It was observed to reduce inflammatory markers significantly, indicating its potential use as an adjunct therapy in conditions like rheumatoid arthritis or inflammatory bowel disease .
- Additionally, the ability to modulate signaling pathways involved in cellular proliferation positions this compound as a candidate for further research into treatments for conditions such as fibrocystic breast disease and other benign growths .
Mechanism of Action
The mechanism of action of 2-(4-Hydroxy-benzylidene)-benzo[b]thiophen-3-one involves its interaction with various molecular targets. The compound can modulate enzyme activity, inhibit cell proliferation, and induce apoptosis in cancer cells. The hydroxybenzylidene moiety is crucial for its binding affinity to specific proteins and receptors, influencing biochemical pathways and cellular responses.
Comparison with Similar Compounds
Compound V :
2BP :
This compound :
- The 4-hydroxy group may improve solubility compared to Compound V, possibly enhancing cellular uptake.
Selectivity and Therapeutic Implications
- Compound V : Broad inhibition across DHHC isoforms limits its therapeutic utility but makes it a valuable tool for studying palmitoylation in vitro .
- 2BP : Used widely in research despite off-target effects on fatty acid oxidation and other pathways .
- 4-Hydroxy Derivative: Hypothetically, the absence of a nitro group could reduce off-target reactivity, while the phenolic -OH might enable hydrogen bonding with specific PAT isoforms, improving selectivity.
Biological Activity
2-(4-Hydroxy-benzylidene)-benzo[b]thiophen-3-one, a compound within the benzo[b]thiophene family, has garnered attention for its potential biological activities, particularly in cancer research and as an inhibitor of specific enzymatic pathways. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a benzylidene moiety linked to a benzo[b]thiophene core, which is known for its diverse pharmacological properties. The presence of the hydroxyl group enhances its reactivity and potential interaction with biological targets.
Biological Activity Overview
Research indicates that this compound exhibits significant biological activities, particularly:
- Anticancer Activity : The compound has shown promising results in inhibiting the growth of various cancer cell lines.
- Enzyme Inhibition : It acts as an inhibitor of palmitoyltransferase enzymes, specifically those in the DHHC family, which are crucial for protein acylation processes.
1. Anticancer Mechanism
The anticancer effects of this compound are attributed to its ability to induce apoptosis in cancer cells. Studies have demonstrated that it can significantly reduce cell viability in various cancer cell lines, including MDA-MB-231 (breast cancer), HL60 (leukemia), and LNCaP (prostate cancer) with IC50 values ranging from 0.20 to 2.58 μM .
2. Inhibition of Palmitoyltransferase Activity
The compound has been identified as a potent inhibitor of DHHC-mediated palmitoylation, which is essential for the proper localization and function of many signaling proteins. In vitro studies have shown that it inhibits the activity of multiple DHHC proteins, thereby disrupting their enzymatic function and affecting downstream signaling pathways .
Case Study 1: Anticancer Efficacy
In a study evaluating the compound's efficacy against a panel of 60 human cancer cell lines, it exhibited selective cytotoxicity with minimal effects on normal cells. The results indicated that the compound induced apoptosis via mitochondrial pathways, leading to increased levels of reactive oxygen species (ROS) and activation of caspases .
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| MDA-MB-231 | 0.49 | Apoptosis induction |
| HL60 | 1.25 | ROS generation |
| LNCaP | 2.58 | Caspase activation |
Case Study 2: Enzyme Inhibition
A detailed investigation into the inhibitory effects on DHHC proteins revealed that this compound effectively blocked palmitoylation in a dose-dependent manner. This inhibition was reversible, indicating potential for therapeutic applications where modulation of protein localization is required .
| DHHC Protein | Inhibition Type | Reversibility |
|---|---|---|
| DHHC2 | Competitive | Reversible |
| DHHC9 | Non-competitive | Reversible |
Q & A
Q. What are the established synthetic routes for 2-(4-hydroxy-benzylidene)-benzo[b]thiophen-3-one?
The compound can be synthesized via acid-catalyzed condensation of substituted benzo[b]thiophen-3-ones with aromatic aldehydes. For example, analogous derivatives (e.g., 2-(2-hydroxy-5-nitro-benzylidene)-benzo[b]thiophen-3-one) were prepared using HCl in acetic acid or CF3COOH as catalysts, followed by purification via flash chromatography (basic alumina, hexane/EtOAc mixtures) . Key characterization methods include IR spectroscopy (C=O stretch at ~1650 cm⁻¹), <sup>1</sup>H NMR (distinct aromatic proton signals), and melting point analysis to confirm purity .
Q. How does this compound inhibit protein palmitoylation?
This compound acts as a reversible inhibitor of DHHC (Asp-His-His-Cys) palmitoyl acyltransferases (PATs). It blocks autoacylation , a critical step in the catalytic cycle of DHHC enzymes, by competing with palmitoyl-CoA. Inhibition is time-dependent and less potent than 2-bromopalmitate (2-BP), but it exhibits specificity against certain DHHC isoforms (e.g., ZDHHC2, ZDHHC3) .
Q. What experimental models are used to study its inhibitory effects?
- In vitro assays : Purified DHHC-PATs are incubated with radiolabeled palmitoyl-CoA and peptide substrates (e.g., S-farnesylated or N-myristoylated peptides). Inhibition is quantified via scintillation counting .
- Cell-based assays : Fluorescent probes (e.g., click chemistry-compatible palmitate analogs) track S-palmitoylation dynamics in live cells treated with the inhibitor .
Advanced Research Questions
Q. How can structural modifications enhance its inhibitory potency and selectivity?
Modifying the benzylidene substituents (e.g., introducing electron-withdrawing groups like nitro or halogens) improves binding affinity to DHHC enzymes. For example, 2-(2-hydroxy-5-nitro-benzylidene)-benzo[b]thiophen-3-one shows enhanced inhibition compared to the parent compound . Computational docking studies (e.g., using AutoDock Vina) can predict interactions with DHHC active sites to guide synthesis .
Q. How to resolve discrepancies in its efficacy across different DHHC isoforms?
Q. What are the limitations of current assays for studying its cellular effects?
- Off-target effects : The compound may inhibit unrelated lipid-metabolizing enzymes (e.g., fatty acid transporters). Validate specificity using DHHC-knockout cell lines .
- Dynamic range : Fluorescent probes may saturate in high-palmitoylation contexts. Optimize probe concentration and use time-lapse imaging to capture transient changes .
Q. How does its inhibitory mechanism differ from 2-bromopalmitate (2-BP)?
Unlike 2-BP (a non-selective, irreversible inhibitor), this compound is reversible and isoform-selective . For instance, 2-BP inhibits both PATs and thioesterases, while this compound primarily targets DHHC autoacylation .
Methodological Insights
Q. Critical Considerations for Experimental Design
- Buffer conditions : Use 50 mM HEPES (pH 7.4), 150 mM NaCl, 0.1% Triton X-100 for in vitro PAT assays to maintain enzyme stability .
- Control experiments : Include DMSO vehicle controls and co-treatment with palmitoyl-CoA to confirm competitive inhibition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
